[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
Description
[(2S,4R)-1-Benzyl-4-methoxypyrrolidin-2-yl]methanamine is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position, a methoxy substituent at the C4 position, and a primary amine at the C2 methyl position. Its stereochemistry (2S,4R) is critical for molecular interactions, particularly in medicinal chemistry applications where enantioselectivity influences binding affinity and metabolic stability . The compound’s synthesis typically involves multi-step organic reactions, including amidation, esterification, and chiral resolution, as seen in related pyrrolidine derivatives (e.g., VH032 Amine HCl in ).
Properties
IUPAC Name |
[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-7-12(8-14)15(10-13)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFCMCLIRLTYQM-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Methoxylation: The methoxy group is introduced through an etherification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
(a) Methoxy vs. Hydroxy or Fluorine Substituents
- Biological testing showed moderate activity in protein degradation assays, suggesting substituents at C4 influence target engagement .
- [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine Dihydrochloride ():
Fluorine atoms at C4 enhance metabolic stability and lipophilicity (logP ~1.2), which may improve blood-brain barrier penetration relative to the methoxy group .
(b) Benzyl vs. Heterocyclic Substitutions
Stereochemical and Conformational Differences
- 1-[(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]methanamine (): The bicyclic framework restricts pyrrolidine ring flexibility, which may enhance selectivity but reduce synthetic accessibility compared to the target compound’s monocyclic structure .
Biological Activity
The compound [(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C13H19N
- Molecular Weight : 205.301 g/mol
The structure features a pyrrolidine ring substituted with a benzyl group and a methoxy group, which may influence its biological activity through various mechanisms.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in signaling pathways, which can lead to altered cellular responses.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for further investigation in oncology.
Antitumor Activity
A study evaluating the antitumor potential of related compounds found that certain derivatives exhibited significant growth inhibitory activity against breast cancer cell lines:
- Cell Lines Tested : MCF-7 (hormone receptor-positive) and MDA-MB-468 (triple-negative breast cancer)
- Findings :
| Compound | Cell Line | GI50 Value (µM) | Comparison |
|---|---|---|---|
| 1j | MDA-MB-468 | 6.57 | More potent than gefitinib (GI50 = 5.2 µM) |
| Ref 1 | MCF-7 | 19.3 | Less potent than compound 1j |
Selectivity and Synergy
Another aspect of biological activity is the selectivity of these compounds for cancerous cells over normal cells. The selectivity ratio observed in studies ranged from 0.91 to over 10.2, indicating a favorable therapeutic window for targeting tumor cells while sparing normal tissues .
Safety and Toxicology
While the biological activities are promising, safety evaluations are crucial. Preliminary toxicological assessments suggest that certain structural features may correlate with reduced toxicity profiles. Ongoing studies aim to elucidate these relationships further.
Future Directions in Research
Continued exploration into the structure-activity relationship (SAR) of this compound is essential for developing more effective therapeutic agents. Research avenues include:
- Modification of Substituents : Altering the benzyl or methoxy groups to enhance potency and selectivity.
- Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
